4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Description
4-(4-Isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound characterized by a fused thieno-triazolo-pyrimidine core. Key structural features include:
- 4-(4-Isopropylbenzyl) substitution: A bulky aromatic substituent that may improve lipophilicity and membrane permeability.
- Thieno[2,3-e] fusion: A thiophene ring fused to the triazolo-pyrimidine system, contributing to π-π stacking interactions with biomolecules.
This compound belongs to a class of molecules explored for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition, due to structural similarities with purine-based drugs .
Properties
Molecular Formula |
C17H16N4OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
8-[(4-propan-2-ylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C17H16N4OS2/c1-10(2)12-5-3-11(4-6-12)9-20-15(22)14-13(7-8-24-14)21-16(20)18-19-17(21)23/h3-8,10H,9H2,1-2H3,(H,19,23) |
InChI Key |
ISTIFWBZRCZPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves multiple steps. One common synthetic route includes the reaction of thiouracil with hydrazonoyl chlorides under specific conditions to form the triazolopyrimidine scaffold . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, such as Leu83 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be contextualized by comparing it to structurally related derivatives (Table 1).
Table 1: Structural and Biological Comparison of Thieno-Triazolo-Pyrimidine Derivatives
Key Observations:
Thioether vs. Thioxo: Thioether-linked derivatives (e.g., phenylthio in ) show moderate activity, while the 1-thioxo group in the target compound may confer stronger electrophilic reactivity, favoring covalent interactions with cysteine residues in enzymes .
Activity Trends :
- Anticancer activity is prevalent in derivatives with halogenated (e.g., bromine in ) or extended alkyl chains (e.g., butyl in ).
- Anti-inflammatory and neuroprotective activities are associated with simpler aromatic substituents (e.g., phenyl in or benzothiazole in ).
Research Findings and Implications
The isopropyl group’s steric bulk may restrict binding to off-target enzymes, reducing toxicity .
Pharmacokinetic Advantages: Thieno-triazolo-pyrimidines with thioether or thioxo groups exhibit improved metabolic stability compared to oxygenated analogs, as sulfur atoms resist oxidative degradation .
Future Directions :
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the 4-isopropylbenzyl and 1-thioxo groups could optimize potency against specific targets (e.g., kinases or proteases).
- In Vivo Testing : Compounds like the target derivative require evaluation in animal models to assess bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
